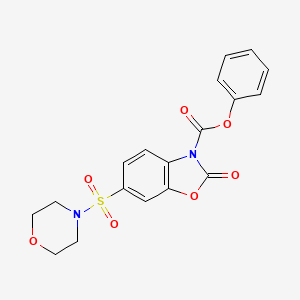![molecular formula C18H12BrN3O4 B11512874 2'-Amino-4-bromo-5,7'-dimethyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]pyran]-3'-carbonitrile](/img/structure/B11512874.png)
2'-Amino-4-bromo-5,7'-dimethyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-C]pyran]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Amino-4-bromo-5,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[3,2-C]pyran]-3’-carbonitrile: is a complex heterocyclic compound. Let’s break down its structure:
- The core structure consists of an indole ring fused with a pyrano[3,2-C]pyran ring system.
- The compound contains a spiro center, which means that the two rings share a single carbon atom.
- It bears an amino group (NH₂) at the 2’ position and a bromine atom (Br) at the 4 position.
- Additionally, there are two methyl groups (CH₃) at the 5’ and 7’ positions.
- The presence of a nitrile group (CN) indicates its potential reactivity.
Preparation Methods
-
Indole Formation: : Start with a suitable precursor (e.g., 2-bromo-4-methoxy-3-methylbenzene) and perform diazotization followed by coupling with an appropriate nucleophile (e.g., 2-formylcyclohexanone) to form the indole moiety .
-
Pyrano[3,2-C]pyran Formation: : Introduce the pyrano[3,2-C]pyran ring system using a suitable cyclization strategy. Conditions may vary, but the Japp–Klingemann coupling reaction could be explored .
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions due to its functional groups (e.g., amino, nitrile, and bromine).
Substitution: The bromine atom (Br) could participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.
Major Products: The major products would result from modifications of the indole and pyrano[3,2-C]pyran moieties. These could include derivatives with altered substituents or additional functional groups.
Scientific Research Applications
Chemistry:
Building Blocks: Researchers can use this compound as a building block for designing novel heterocyclic structures.
Catalysis: It might find applications in catalytic processes due to its unique spiro structure.
Anticancer Potential: Investigate its effects on cancer cells, considering its structural features.
Antimicrobial Properties: Explore its activity against microbes.
Drug Development: Assess its potential as a drug lead.
Materials Science: Investigate its use in materials, sensors, or optoelectronics.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets or pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
While no direct analogs exist, we can compare it to related indole-based compounds. Notable examples include:
1H-Inden-1-one, 2,3-dihydro: A simpler indole derivative.
Benzamide, 2-bromo-: Another brominated compound.
Imidazoles: Explore similarities and differences with imidazole derivatives.
Properties
Molecular Formula |
C18H12BrN3O4 |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
2'-amino-4-bromo-5,7'-dimethyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carbonitrile |
InChI |
InChI=1S/C18H12BrN3O4/c1-7-3-4-10-12(14(7)19)18(17(24)22-10)9(6-20)15(21)26-11-5-8(2)25-16(23)13(11)18/h3-5H,21H2,1-2H3,(H,22,24) |
InChI Key |
JPYJNDSGAPNJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C23C(=C(OC4=C3C(=O)OC(=C4)C)N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-methyl-1-[(4-methylphenyl)sulfonyl]indoline-5-sulfonamide](/img/structure/B11512792.png)
![6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11512794.png)
![3-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B11512797.png)
![1-{[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}proline](/img/structure/B11512798.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11512799.png)
![6-hexyl-10-nitro-13,13-diphenyl-11bH,13H-[1,3]benzoxazino[3,4-a][3,1]benzoxazine](/img/structure/B11512813.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetamide](/img/structure/B11512814.png)
![Ethyl 3-acetyl-4-(quinolin-2-yl)pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B11512816.png)


![(4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(m-tolyl)methanone](/img/structure/B11512837.png)
![4-(5-{4-[(2-Bromophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11512851.png)
![4-(4-Chloro-benzylsulfanyl)-3-[1,3]dioxolan-2-yl-6-nitro-benzo[d]isoxazole](/img/structure/B11512861.png)

